

Application Notes: Comprehensive Characterization of 2-Methoxy-1,3,4-trimethylbenzene

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Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464

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Introduction

2-Methoxy-1,3,4-trimethylbenzene, also known as 2,3,6-trimethylanisole, is a substituted aromatic ether. Its structural complexity, featuring a methoxy group and three methyl groups on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science. The precise arrangement of these substituents dictates its chemical reactivity and physical properties. Therefore, unambiguous structural confirmation and purity assessment are critical for its application, particularly in regulated industries like drug development.

This guide provides a detailed framework of analytical techniques for the comprehensive characterization of **2-Methoxy-1,3,4-trimethylbenzene**. We will explore a multi-technique approach, leveraging the strengths of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of the compound.

Physicochemical Properties and Safety

A foundational understanding of the compound's properties is essential for selecting appropriate analytical conditions and ensuring safe laboratory handling.

Table 1: Physicochemical Properties of **2-Methoxy-1,3,4-trimethylbenzene**

Property	Value	Source
IUPAC Name	2-methoxy-1,3,4-trimethylbenzene	PubChem[1]
CAS Number	21573-36-4	PubChem[1]
Molecular Formula	C ₁₀ H ₁₄ O	NIST[2]
Molecular Weight	150.22 g/mol	PubChem[1]
Monoisotopic Mass	150.104465066 Da	PubChem[1]
Boiling Point	Not experimentally available; estimated to be high due to substitution.	
Polarity	Non-polar / weakly polar	Inferred from structure

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane).

Insoluble in water. | Inferred from structure |

Safety and Handling Precautions: While a specific Safety Data Sheet (SDS) for **2-Methoxy-1,3,4-trimethylbenzene** is not readily available, its structure as a substituted trimethylbenzene suggests that precautions for similar flammable and irritant aromatic compounds should be followed.

- Flammability: Treat as a flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably a fume hood.
- Irritation: Assumed to be a skin, eye, and respiratory irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Inhalation: Avoid inhaling vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Primary Identification and Purity: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Application: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like **2-Methoxy-1,3,4-trimethylbenzene**. Gas chromatography separates the compound from impurities based on boiling point and polarity, while mass spectrometry provides structural information through ionization and fragmentation, confirming its molecular weight and identity.^[3] This method is highly sensitive and specific, making it ideal for both qualitative identification and quantitative purity assessment.^[4]

Anticipated Fragmentation Pattern: Upon electron ionization (EI), the molecular ion ($M^{+\bullet}$) at m/z 150 is expected. The fragmentation is dictated by the stability of the resulting ions. Key expected fragments include:

- m/z 135 (Base Peak): Loss of a methyl radical ($\bullet\text{CH}_3$), forming a stable benzylic-type cation. This is a very common fragmentation for methylated aromatic compounds.
- m/z 120: Subsequent loss of another methyl radical from the m/z 135 fragment.
- m/z 105: Loss of a methoxy radical ($\bullet\text{OCH}_3$) from the molecular ion or loss of CO from the m/z 135 fragment. Aromatic ethers can undergo cleavage at the β -bond to the ring.^[5]
- m/z 91: Formation of the tropyl cation (C_7H_7^+), a common rearrangement product for alkylbenzenes.
- m/z 77: The phenyl cation (C_6H_5^+), resulting from cleavage of all substituents.

Protocol 1: GC-MS Analysis

1. **Sample Preparation:** a. Prepare a stock solution of **2-Methoxy-1,3,4-trimethylbenzene** at 1 mg/mL in a suitable solvent like methanol or dichloromethane. b. Dilute the stock solution to a final concentration of approximately 10-20 $\mu\text{g}/\text{mL}$ for analysis.
2. **Instrumentation and Conditions:** a. **GC System:** Standard Gas Chromatograph with a mass selective detector. b. **Data System:** Capable of library searching (e.g., NIST). c. The following table summarizes a robust starting point for the GC-MS parameters.

Table 2: Recommended GC-MS Parameters

Parameter	Recommended Setting	Rationale
Column	30 m x 0.25 mm ID, 0.25 µm film thickness, low-polarity (e.g., DB-5MS, HP-5MS)	The 5% phenyl polysiloxane phase provides excellent separation for non-polar aromatic compounds.[6]
Carrier Gas	Helium, constant flow rate of 1.0 mL/min	Provides good efficiency and is inert.
Injector Temp.	250 °C	Ensures rapid vaporization without thermal degradation.
Injection Mode	Split (e.g., 50:1 ratio)	Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Vol.	1 µL	Standard volume for this concentration range.
Oven Program	Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min	This temperature program effectively separates potential volatile impurities from the main analyte.
MS Source Temp.	230 °C	Standard temperature for EI source.
MS Quad Temp.	150 °C	Standard temperature for quadrupole.
Ionization	Electron Ionization (EI) at 70 eV	Standard energy for reproducible fragmentation and library matching.[7]

| Scan Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |

3. Data Interpretation: a. Identity Confirmation: The retention time should be consistent across runs. The acquired mass spectrum should show a molecular ion peak at m/z 150 and a fragmentation pattern consistent with the anticipated cleavages (e.g., base peak at m/z 135). Compare the spectrum against a reference standard or a reliable spectral library like NIST. b. Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area %). This provides a quantitative measure of purity.

Definitive Structural Elucidation: NMR Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.^[8] ^1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ^{13}C NMR reveals the number and types of carbon atoms in the molecule. For **2-Methoxy-1,3,4-trimethylbenzene**, NMR is essential to confirm the precise 1,2,3,4-substitution pattern on the benzene ring.

Anticipated ^1H and ^{13}C NMR Spectra:

- ^1H NMR: The molecule's asymmetry should result in distinct signals for all proton groups.
 - Aromatic Protons (δ 6.5-7.5 ppm): Two protons are on the aromatic ring. They are adjacent to each other and will appear as two doublets due to ortho-coupling ($J \approx 7\text{-}9$ Hz). Their exact chemical shift is influenced by the electron-donating effects of the methoxy and methyl groups.^[1]
 - Methoxy Protons (δ 3.7-4.0 ppm): The three protons of the $-\text{OCH}_3$ group will appear as a sharp singlet.
 - Methyl Protons (δ 2.1-2.5 ppm): The three methyl groups ($-\text{CH}_3$) are in different chemical environments and should appear as three distinct singlets.
- ^{13}C NMR:
 - Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six aromatic carbons due to the molecule's lack of symmetry. The carbon attached to the methoxy group will be the most downfield shifted.^[9]

- Methoxy Carbon (δ 55-60 ppm): A single signal for the $-\text{OCH}_3$ carbon.[10]
- Methyl Carbons (δ 15-25 ppm): Three separate signals for the three unique methyl carbons.

Protocol 2: NMR Spectroscopy Analysis

1. Sample Preparation: a. Dissolve 5-10 mg of high-purity **2-Methoxy-1,3,4-trimethylbenzene** in ~ 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. b. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[11]

2. Instrumentation and Conditions:

Table 3: Recommended NMR Parameters (400 MHz Spectrometer)

Parameter	^1H NMR Setting	^{13}C NMR Setting
Solvent	CDCl_3	CDCl_3
Temperature	25 °C (298 K)	25 °C (298 K)
Pulse Program	Standard single pulse	Proton-decoupled single pulse
Spectral Width	0-12 ppm	0-220 ppm
Acquisition Time	~3-4 seconds	~1-2 seconds
Number of Scans	8-16	512-1024 (or more)

| Relaxation Delay| 1-2 seconds | 2-5 seconds |

3. Data Interpretation: a. ^1H NMR: i. Integrate all peaks. The integral ratios should correspond to the number of protons in each group (e.g., 1H:1H:3H:3H:3H:3H). ii. Analyze the multiplicities. Confirm the presence of two doublets in the aromatic region and four singlets in the aliphatic/methoxy region. iii. Measure the coupling constant (J-value) for the aromatic doublets to confirm ortho-coupling. b. ^{13}C NMR: i. Count the number of signals. A total of 10 distinct signals (6 aromatic, 1 methoxy, 3 methyl) would confirm the proposed structure's asymmetry. ii.

Compare the observed chemical shifts to predicted values or data from similar structures to assign each carbon.

Functional Group Confirmation: FTIR Spectroscopy

Principle & Application: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a rapid and simple method to confirm the presence of the key structural components of **2-Methoxy-1,3,4-trimethylbenzene**: the aromatic ring, C-H bonds, and the C-O ether linkage.[12]

Anticipated Characteristic Absorptions:

- Aromatic C-H Stretch ($3000\text{-}3100\text{ cm}^{-1}$): A weak to medium absorption just above 3000 cm^{-1} , characteristic of C-H bonds on a benzene ring.[13]
- Aliphatic C-H Stretch ($2850\text{-}3000\text{ cm}^{-1}$): Strong absorptions from the methyl and methoxy groups.[12]
- Aromatic C=C Stretch ($1450\text{-}1600\text{ cm}^{-1}$): Two or three medium-intensity bands from the stretching of the benzene ring itself.[14]
- Asymmetric C-O-C Stretch ($1200\text{-}1275\text{ cm}^{-1}$): A strong, characteristic absorption for aryl alkyl ethers. This is a key diagnostic peak.
- C-H Out-of-Plane Bending (below 900 cm^{-1}): The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[15]

Protocol 3: FTIR Spectroscopy Analysis

1. Sample Preparation: a. Neat Liquid: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. b. Attenuated Total Reflectance (ATR): Place one drop of the sample directly onto the ATR crystal. This is often the simplest method.

2. Instrumentation and Conditions:

Table 4: Recommended FTIR Parameters

Parameter	Recommended Setting
Spectrometer	Standard FTIR Spectrometer (e.g., with DTGS detector)
Accessory	Salt plates (for transmission) or ATR accessory
Scan Range	4000-650 cm ⁻¹
Resolution	4 cm ⁻¹

| Number of Scans| 16-32 |

3. Data Interpretation: a. Correlate the major absorption bands in the acquired spectrum with the expected wavenumbers for the aromatic, ether, and alkyl functional groups. b. The presence of a strong band around 1250 cm⁻¹ is excellent confirmation of the aryl ether functionality.

Analysis of Purity and Isomeric Impurities: HPLC

Principle & Application: While GC-MS is ideal for volatile compounds, HPLC is a powerful complementary technique for purity analysis, especially for identifying non-volatile impurities or thermally sensitive compounds.^[3] For **2-Methoxy-1,3,4-trimethylbenzene**, a non-polar compound, reversed-phase HPLC (RP-HPLC) is the method of choice.^[16] It is particularly useful for separating positional isomers, which may have very similar boiling points and mass spectra but differ in their hydrophobic interactions with the stationary phase.^[17]

Protocol 4: RP-HPLC Analysis

1. Sample Preparation: a. Prepare a stock solution of 1 mg/mL in acetonitrile. b. Dilute as necessary with the mobile phase to an appropriate concentration for UV detection (e.g., 0.1-0.2 mg/mL). c. Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

Table 5: Recommended RP-HPLC Parameters

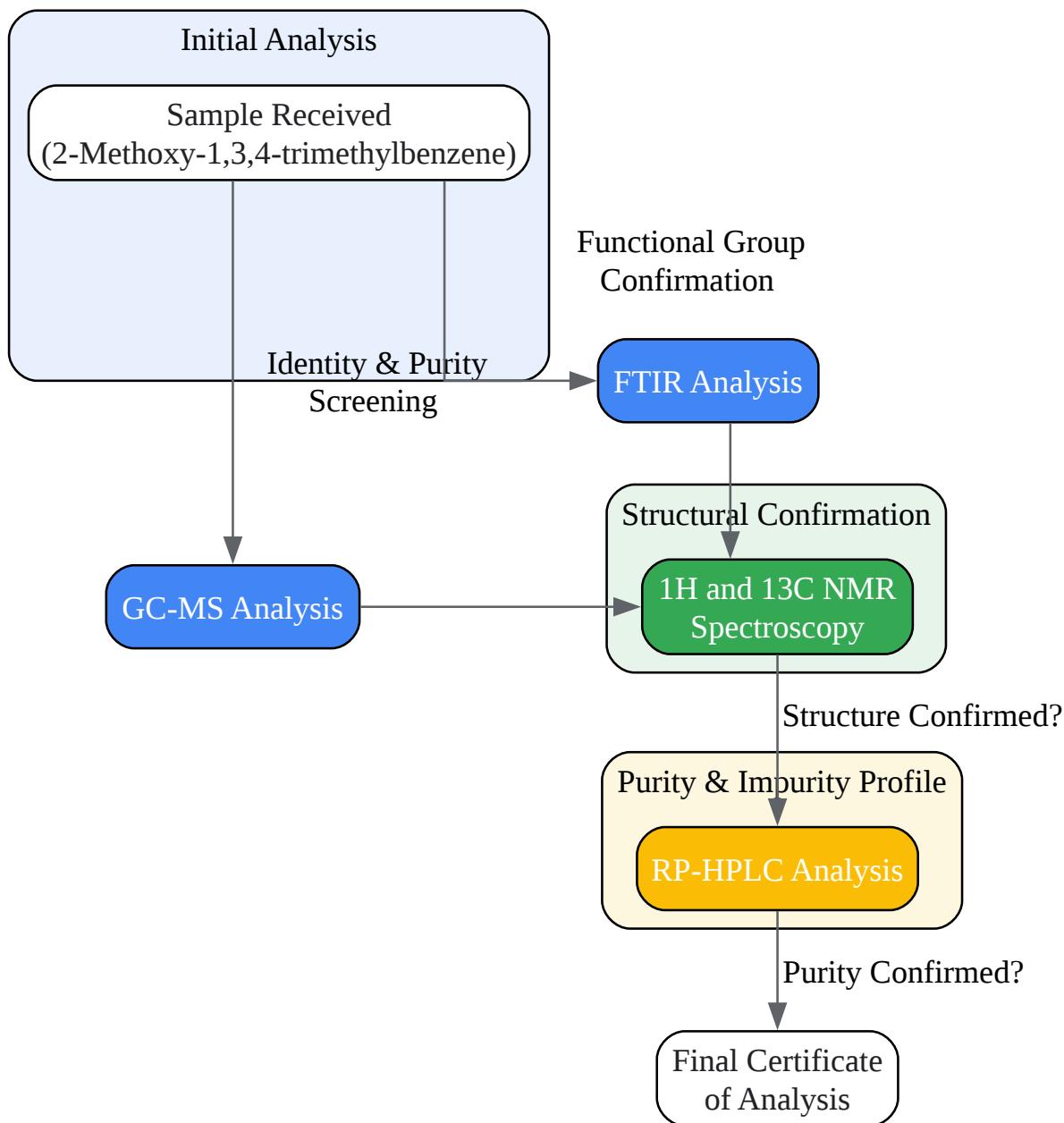
Parameter	Recommended Setting	Rationale
HPLC System	Standard system with UV detector	Standard for purity analysis.
Column	C18, 150 mm x 4.6 mm, 5 μ m particle size	A C18 column is the standard for retaining non-polar compounds. [18]
Mobile Phase	Isocratic: Acetonitrile/Water (e.g., 70:30 v/v)	A high organic content is needed to elute this non-polar analyte with a reasonable retention time. [2]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Maintains consistent retention times.
Detection	UV at 275 nm	Aromatic compounds typically absorb in this region. [13]

| Injection Vol. | 10 μ L | Standard injection volume. |

3. Data Interpretation: a. Purity: The purity can be determined by area percent, similar to GC analysis. A single, sharp, symmetrical peak is indicative of a pure compound. b. Impurity Profiling: The presence of other peaks indicates impurities. Positional isomers, if present, would likely elute with slightly different retention times. Spiking the sample with known potential impurities can confirm their identity.

Integrated Analytical Workflow

A comprehensive characterization relies on combining the strengths of each technique. The following workflow ensures a thorough and validated analysis.



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Caption: Integrated workflow for the comprehensive characterization of **2-Methoxy-1,3,4-trimethylbenzene**.

Conclusion

The structural characterization and purity assessment of **2-Methoxy-1,3,4-trimethylbenzene** require a multi-faceted analytical approach. GC-MS provides an excellent primary method for

identification and quantification of volatile components. NMR spectroscopy offers definitive and unambiguous confirmation of the molecular structure, which is critical for distinguishing it from its isomers. FTIR serves as a rapid check for key functional groups, while RP-HPLC offers a robust, orthogonal method for purity analysis and the separation of potential non-volatile or isomeric impurities. By following the detailed protocols and integrated workflow presented in these application notes, researchers and scientists can confidently verify the identity, structure, and purity of **2-Methoxy-1,3,4-trimethylbenzene**, ensuring its suitability for downstream applications in research and development.

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